molecular formula C10H11NO B1266029 Propanenitrile, 3-(phenylmethoxy)- CAS No. 6328-48-9

Propanenitrile, 3-(phenylmethoxy)-

Cat. No.: B1266029
CAS No.: 6328-48-9
M. Wt: 161.2 g/mol
InChI Key: IOFHIWGGQITXMV-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(phenylmethoxy)- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3-(phenylmethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation in Aqueous Solutions

Propanenitrile derivatives, such as 3,3'-iminobis-propanenitrile, have been studied for their degradation in aqueous solutions using systems like Fe(0)/GAC micro-electrolysis. Influences like pH value and Fe(0)/GAC ratio significantly impact the degradation efficiency, demonstrating the compound's reactivity in different environmental conditions (Lai et al., 2013).

Biocatalytic Hydrolysis

Research on β-aminonitriles, closely related to Propanenitrile, 3-(Phenylmethoxy)-, shows that these compounds can be hydrolysed to amides using biocatalytic activity, demonstrating their potential in enantioselective synthesis and chemical transformations (Chhiba et al., 2012).

Application in Battery Technology

Certain Propanenitrile derivatives are explored for their use in lithium-ion batteries. Mixtures involving compounds like 3-(2-methoxyethoxy)propanenitrile have shown potential as safe electrolytes, improving the batteries' safety and performance (Liu et al., 2016).

Crystal Structure Analysis

Studies on compounds such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, which are structurally related to Propanenitrile, 3-(Phenylmethoxy)-, contribute to the understanding of crystal structures in organic chemistry, highlighting the diversity of applications of Propanenitrile derivatives in material science (Sharma et al., 2014).

Synthesis and Characterization in Polymer Chemistry

Propanenitrile derivatives play a role in the synthesis and characterization of materials like silsesquioxane prepolymers, showing the compound's relevance in advanced material science and polymer chemistry (Valencia et al., 2007).

Antimicrobial Activity

Studies on Propanenitrile derivatives have also explored their antimicrobial properties. Compounds like 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles show significant antimicrobial activity against various microorganisms, indicating potential medical applications (Desai et al., 2017).

Future Directions

Nitriles, including Propanenitrile, 3-(phenylmethoxy)-, have potential for various applications due to their unique properties . They can be used to increase the length of a carbon chain, and the -CN group can easily be modified to make other things . This makes them a promising area for future research.

Properties

IUPAC Name

3-phenylmethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFHIWGGQITXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064237
Record name Propanenitrile, 3-(phenylmethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-48-9
Record name 3-(Phenylmethoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6328-48-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)propionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-(phenylmethoxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43693
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Record name Propanenitrile, 3-(phenylmethoxy)-
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Record name Propanenitrile, 3-(phenylmethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)propiononitrile
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Record name 3-(BENZYLOXY)PROPIONITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of benzyl alcohol (108 g, 1 mol) and 40% aqueous solution of sodium hydroxide (10 mL) was added prop-2-enenitrile (58.3 g, 1.1 mol) and the mixture was stirred for 6 hours at room temperature. The mixture was neutralized with 1 N hydrochloric acid, and extracted with dichloromethane (300 mL). The organic layer was washed with 5% solution of sodium hydroxide (300 mL) and brine (300 mL), dried over sodium sulfate and concentrated in vacuo to afford 150 g of the desired compound (yield was 93%).
Quantity
108 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
58.3 g
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reactant
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0 (± 1) mol
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reactant
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Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil; 14.6 g) in tetrahydrofuran (281 mL), ethylene cyanohydrin (21.0 mL) was added dropwise at 0° C. and the mixture was stirred at that temperature for 40 minutes. After adding benzyl bromide (44.4 mL) to the reaction mixture, the resulting mixture was stirred overnight as it was brought to room temperature. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then extracted with ethyl acetate three times. The combined organic layers were washed with saturated brine and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The resulting residue was purified by NH silica gel column chromatography (n-hexane:ethyl acetate=100:0-70:30) to give 3-(benzyloxy)propanenitrile as a colorless oil (24.7 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
281 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
44.4 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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